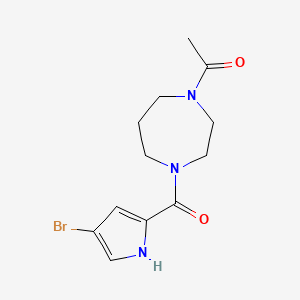
1-(4-(4-Bromo-1h-pyrrole-2-carbonyl)-1,4-diazepan-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(4-Bromo-1h-pyrrole-2-carbonyl)-1,4-diazepan-1-yl)ethan-1-one is a synthetic organic compound characterized by its unique structure, which includes a brominated pyrrole ring and a diazepane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Bromo-1h-pyrrole-2-carbonyl)-1,4-diazepan-1-yl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination of Pyrrole: The initial step involves the bromination of pyrrole using bromine or N-bromosuccinimide (NBS) under controlled conditions to obtain 4-bromo-1H-pyrrole.
Formation of Pyrrole-2-carbonyl Chloride: The brominated pyrrole is then reacted with thionyl chloride to form 4-bromo-1H-pyrrole-2-carbonyl chloride.
Diazepane Formation: Separately, 1,4-diazepane is synthesized through the cyclization of appropriate diamines.
Coupling Reaction: The final step involves the coupling of 4-bromo-1H-pyrrole-2-carbonyl chloride with 1,4-diazepane in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
化学反応の分析
Types of Reactions
1-(4-(4-Bromo-1h-pyrrole-2-carbonyl)-1,4-diazepan-1-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrrole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., dimethylformamide).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone).
Major Products
Substitution: Substituted pyrrole derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
科学的研究の応用
1-(4-(4-Bromo-1h-pyrrole-2-carbonyl)-1,4-diazepan-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.
作用機序
The mechanism of action of 1-(4-(4-Bromo-1h-pyrrole-2-carbonyl)-1,4-diazepan-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The brominated pyrrole ring and diazepane moiety may interact with different biological pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
1-(4-(4-Chloro-1H-pyrrole-2-carbonyl)-1,4-diazepan-1-yl)ethan-1-one: Similar structure with a chlorine atom instead of bromine.
1-(4-(4-Fluoro-1H-pyrrole-2-carbonyl)-1,4-diazepan-1-yl)ethan-1-one: Similar structure with a fluorine atom instead of bromine.
1-(4-(4-Methyl-1H-pyrrole-2-carbonyl)-1,4-diazepan-1-yl)ethan-1-one: Similar structure with a methyl group instead of bromine.
Uniqueness
1-(4-(4-Bromo-1h-pyrrole-2-carbonyl)-1,4-diazepan-1-yl)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physical properties. The bromine atom can participate in specific interactions, such as halogen bonding, which may not be possible with other halogens or substituents.
特性
分子式 |
C12H16BrN3O2 |
|---|---|
分子量 |
314.18 g/mol |
IUPAC名 |
1-[4-(4-bromo-1H-pyrrole-2-carbonyl)-1,4-diazepan-1-yl]ethanone |
InChI |
InChI=1S/C12H16BrN3O2/c1-9(17)15-3-2-4-16(6-5-15)12(18)11-7-10(13)8-14-11/h7-8,14H,2-6H2,1H3 |
InChIキー |
BSCUTSVKFIKJOE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCCN(CC1)C(=O)C2=CC(=CN2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


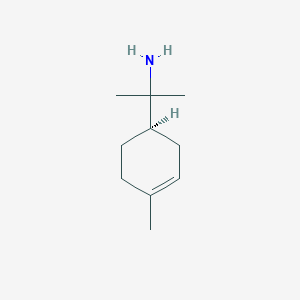
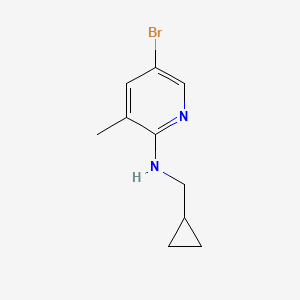
![methyl 2-[4,7-dimethyl-2-oxo-5-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate](/img/structure/B14896789.png)


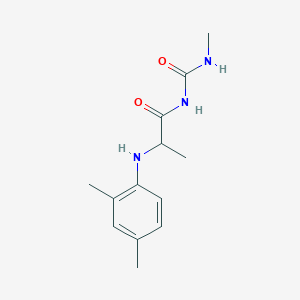
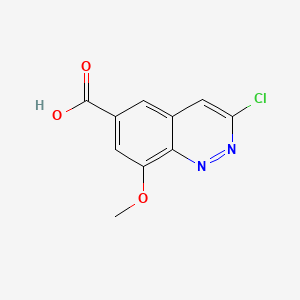
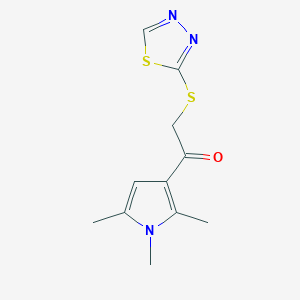
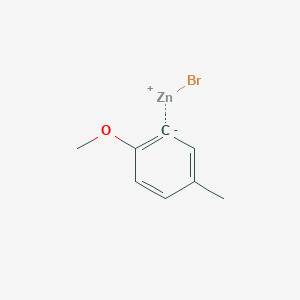

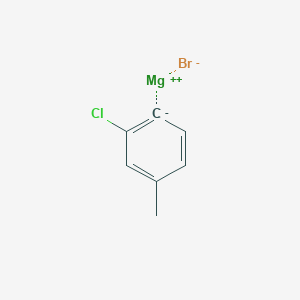
![9-Methyl-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine](/img/structure/B14896825.png)
![(2'-(Oct-1-en-2-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14896832.png)
![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(4-Ethoxy-3-fluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14896848.png)
